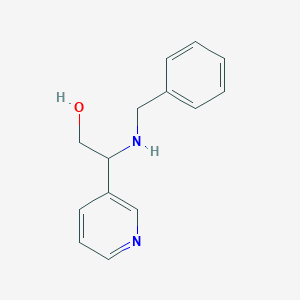

2-(Benzylamino)-2-pyridin-3-ylethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzylamino)-2-pyridin-3-ylethanol” is a chemical compound that is part of the benzylamine family . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . It is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods includes the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzyl group attached to an amine functional group . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it can undergo oxidation catalyzed by heterotrimetallic RuMnMn species on the hydrotalcite surface in the presence of O2 to yield 2-aminobenzaldehyde .Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer-Mittel

Die Verbindung wurde bei der Entwicklung und Synthese von Derivaten verwendet, die als potenzielle krankheitsmodifizierende multifunktionale Anti-Alzheimer-Mittel wirken . Diese Derivate haben vielversprechende Ergebnisse bei der Hemmung der Acetylcholinesterase, einem symptomatischen Ziel, und krankheitsmodifizierenden Zielen gezeigt: β-Sekretase und Aβ-Aggregation .

Synthese biologisch aktiver Verbindungen

“2-(Benzylamino)-2-pyridin-3-ylethanol” kann als wertvolles Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen dienen. Seine Struktur ermöglicht die Einführung der Benzylaminogruppe in größere Moleküle, was für die Aktivität von Pharmazeutika entscheidend sein kann.

Medizinische Chemie

Die Struktur des Moleküls deutet auf ein Potenzial für die Weiterentwicklung als Leitstruktur für die Medikamentenentwicklung hin. Es könnte in verschiedenen wissenschaftlichen Forschungsbereichen untersucht werden, darunter die medizinische Chemie.

Tyrosinase-Inhibitoren

Die Verbindung könnte möglicherweise bei der Entwicklung und Synthese von Tyrosinase-Inhibitoren verwendet werden . Tyrosinase ist ein geschwindigkeitsbestimmendes Enzym während der Melaninbiosynthese und ein entscheidender Faktor bei der Regulierung der Melanogenese .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Benzylamino)-2-pyridin-3-ylethanol” could involve its use in the development of new materials and the establishment of structure–function relationships . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound may influence various metabolic pathways, potentially altering the synthesis and degradation of biomolecules .

Pharmacokinetics

Similar compounds have been shown to exhibit various pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting tyrosinase, an enzyme involved in melanin production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-2-pyridin-3-ylethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interactions with its targets and its overall effectiveness .

Biochemische Analyse

Biochemical Properties

It is known that benzylamine, a component of the compound, can undergo reactions at the benzylic position This suggests that 2-(Benzylamino)-2-pyridin-3-ylethanol may interact with enzymes, proteins, and other biomolecules in a similar manner

Cellular Effects

Related compounds have been shown to influence cell function . For example, roscovitine, a compound with a similar structure, has been found to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It is possible that this compound may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylamines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. It is common for the effects of biochemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that biochemical compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that biochemical compounds can be transported and distributed within cells and tissues via various mechanisms

Subcellular Localization

It is known that biochemical compounds can be localized to specific compartments or organelles within cells, potentially affecting their activity or function

Eigenschaften

IUPAC Name |

2-(benzylamino)-2-pyridin-3-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXJXUVCHIOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)

![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)